1-Chloro-3-ethynyl-5-fluorobenzene
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Overview
Description
1-Chloro-3-ethynyl-5-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a fluorine atom
Preparation Methods
The synthesis of 1-Chloro-3-ethynyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired substitution pattern on the benzene ring .
Industrial production methods may involve large-scale halogenation processes, where the compound is synthesized in bulk quantities under controlled conditions to maintain high purity and yield .
Chemical Reactions Analysis
1-Chloro-3-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and products.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-3-ethynyl-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s unique substitution pattern allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-Chloro-3-ethynyl-5-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-3-ethynylbenzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.
1-Chloro-5-fluorobenzene:
3-Ethynyl-5-fluorobenzene: Lacks the chlorine atom, resulting in different substitution patterns and chemical behavior.
The presence of the chlorine, ethynyl, and fluorine substituents in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJZDFNDPTXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233506-04-1 |
Source
|
Record name | 1-chloro-3-ethynyl-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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